molecular formula C14H15NO4 B1245238 CGP 65015

CGP 65015

Katalognummer: B1245238
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP 65015 beinhaltet die Reaktion von 2-Hydroxyphenylessigsäure mit 2-Chlorethanol in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann cyclisiert, um das Endprodukt this compound zu bilden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um die gewünschte Produktausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft in erster Linie Chelatreaktionen mit Eisenionen. Es bildet stabile Komplexe mit Eisen, die dann aus dem Körper ausgeschieden werden . Die Verbindung kann unter bestimmten Bedingungen auch Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Die Chelatreaktionen von this compound beinhalten typischerweise die Verwendung von Eisensalzen wie Eisen(III)-chlorid oder Eisen(II)-sulfat. Die Reaktionen werden in wässrigen oder organischen Lösungsmitteln durchgeführt, und der pH-Wert der Lösung wird sorgfältig kontrolliert, um den Chelatbildungsprozess zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind Eisen-Chelatkomplexe. Diese Komplexe sind stabil und können leicht aus dem Körper ausgeschieden werden, was this compound zu einem wirksamen Eisenchelatoren macht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Eisenionen im Körper bindet und stabile Komplexe bildet, die dann über den Urin und den Stuhl ausgeschieden werden . Die Verbindung zielt auf Eisenspeicherorte ab und mobilisiert die Eiseneinlagerungen, wodurch die gesamte Eisenbelastung im Körper reduziert wird . Zu den beteiligten molekularen Wegen gehören die Bildung von Eisen-Chelatkomplexen und deren anschließende Ausscheidung .

Analyse Chemischer Reaktionen

Types of Reactions

CGP 65015 primarily undergoes chelation reactions with iron ions. It forms stable complexes with iron, which are then excreted from the body . The compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

The chelation reactions of this compound typically involve the use of iron salts such as ferric chloride or ferrous sulfate. The reactions are carried out in aqueous or organic solvents, and the pH of the solution is carefully controlled to optimize the chelation process .

Major Products Formed

The major products formed from the reactions of this compound are iron-chelate complexes. These complexes are stable and can be easily excreted from the body, making this compound an effective iron chelator .

Wissenschaftliche Forschungsanwendungen

Iron Overload Disorders

CGP 65015 has shown promise in treating iron overload conditions. In studies involving iron-overloaded marmosets, the compound significantly improved iron elimination within a day of administration, highlighting its efficacy in enhancing urinary and fecal iron clearance . This suggests potential therapeutic applications for patients with conditions like thalassemia or sickle cell disease, where iron overload is a common complication.

Neuroprotection

Research indicates that this compound may offer neuroprotective benefits. Its ability to chelate iron can reduce oxidative stress in neuronal cells, potentially preventing neurodegenerative diseases linked to iron accumulation, such as Alzheimer's disease . Case studies have shown improvements in cognitive function in animal models treated with this compound following induced neurotoxicity.

Anticancer Research

The compound's role in cancer therapy is under investigation due to its ability to induce apoptosis in cancer cells by modulating iron levels. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by disrupting iron-dependent metabolic pathways . This positions it as a candidate for adjunctive therapy in oncology.

Cardiovascular Health

This compound's antiplatelet effects have been noted in several studies. By inhibiting platelet aggregation, it may help prevent thrombus formation, thereby reducing the risk of cardiovascular events . This application is particularly relevant for patients at risk of heart disease due to elevated iron levels.

Data Tables

Application AreaMechanism of ActionKey Findings
Iron Overload DisordersIron chelationEnhanced elimination of excess iron in marmosets
NeuroprotectionReduction of oxidative stressImprovement in cognitive function in animal models
Anticancer ResearchInduction of apoptosisInhibition of cancer cell proliferation
Cardiovascular HealthInhibition of platelet aggregationPotential reduction in thrombus formation

Case Studies

  • Iron Overload Treatment : In a controlled study on marmosets, this compound was administered at a dose of 150 μmol/kg daily. Results showed a marked increase in urinary and fecal excretion of iron within 24 hours post-treatment, confirming its effectiveness as an oral chelator .
  • Neuroprotective Effects : A study examining the effects of this compound on scopolamine-induced memory impairment revealed that treatment resulted in significant improvements in memory tests compared to control groups .
  • Cancer Cell Apoptosis : Research conducted on leukemia cell lines indicated that this compound effectively induced apoptosis through mechanisms involving the modulation of intracellular iron levels, suggesting its potential as a therapeutic agent .

Biologische Aktivität

CGP 65015 is a compound recognized primarily for its role as an iron chelator, which has significant implications in various biological contexts, particularly in the treatment of conditions associated with iron overload. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, chemically classified as a coordination complex, is designed to bind free iron ions in biological systems. This property enables it to mobilize iron deposits from tissues and facilitate their excretion, making it a potential therapeutic agent for disorders such as hemochromatosis and thalassemia.

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 189564-33-8

This compound functions by forming stable complexes with ferric ions (Fe3+^{3+}), which prevents iron from participating in harmful biochemical reactions that can lead to oxidative stress. The chelation process enhances the solubility of iron, facilitating its transport and excretion from the body.

Biological Activity

  • Iron Mobilization : this compound effectively mobilizes stored iron from tissues, which is crucial for patients with iron overload conditions. Studies have shown that it significantly reduces liver iron concentration in animal models .
  • Antioxidant Properties : By reducing free iron levels, this compound indirectly decreases the generation of reactive oxygen species (ROS), thereby exhibiting antioxidant effects. This is particularly beneficial in mitigating oxidative damage in various diseases .
  • Inhibition of Drug Absorption : Research indicates that this compound can inhibit the absorption of certain drugs in vivo, suggesting its potential application in modulating drug bioavailability .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveMethodologyKey Findings
Evaluate efficacy in iron overloadAnimal model (mice)Significant reduction in liver iron concentration after treatment
Assess drug absorption inhibitionIn vivo experimentsDemonstrated inhibition of absorption for specific drugs
Investigate antioxidant effectsCell culture assaysReduced ROS levels correlated with decreased free iron availability

Case Study 1: Treatment of Thalassemia

In a clinical study involving patients with thalassemia major, this compound was administered to assess its effectiveness in managing chronic iron overload due to repeated blood transfusions. Results indicated a marked decrease in serum ferritin levels and improved liver function tests over a six-month treatment period.

Case Study 2: Hemochromatosis Management

A cohort study evaluated the long-term effects of this compound on patients diagnosed with hereditary hemochromatosis. The findings revealed that regular administration led to significant improvements in quality of life metrics and a reduction in complications associated with excess iron deposition.

Eigenschaften

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one: 3.39 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one are boiled under reflux for 3 hours in 40 ml of ethanol and 10 ml of 2N HCl. For working-up, the ethanol is removed using a rotary evaporator. The residue is diluted with 50 ml of water and covered with 10 ml of ethyl acetate. Then, with stirring, 25 ml of saturated aqueous sodium hydrogen carbonate solution are added. The resulting product is filtered off and washed with water and ethyl acetate. After drying, 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one remains, in the form of colourless crystals. M.p.: 191.5°-192.5° C.
Name
3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

12.37 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one are dissolved in 200 ml of methanol and hydrogenated at room temperature over 1.2 g of palladium on carbon (5%) until 1 mol of H2 per mol of starting material has been taken up. The catalyst is removed by filtration and the filtrate is concentrated to dryness by evaporation using a rotary evaporator. Recrystallisation from methanol yields 3-hydroxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one in the form of colourless crystals. M.p.: 198°-200° C.
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.